2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol
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Overview
Description
2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol is a heterocyclic compound that contains both pyrimidine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylpyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer and antimicrobial properties.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit certain kinases involved in cell proliferation . The sulfonyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: This compound also contains a phenyl and sulfonyl group but differs in its core structure.
2-Phenyl substituted Benzimidazole derivatives: These compounds share the phenyl group but have different heterocyclic cores.
Uniqueness
2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol is unique due to its specific combination of pyrimidine and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16-14(22(20,21)13-9-5-2-6-10-13)11-17-15(18-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBXWUPIPVLNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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